methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride
Description
Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is a chiral, Boc-protected amino acid ester. It serves as a critical intermediate in peptide synthesis and pharmaceutical research, where stereochemical control is essential for biological activity. The compound features:
- Molecular formula: Likely C₁₁H₂₂ClN₃O₄ (inferred from structural analogs).
- Key functional groups: A tert-butoxycarbonyl (Boc) protecting group on the amine, a methyl ester, and a hydrochloride salt for enhanced stability.
- Applications: Used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and enable selective deprotection.
Properties
Molecular Formula |
C10H21ClN2O4 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
methyl (2S,3S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4;/h6-7H,11H2,1-5H3,(H,12,14);1H/t6-,7-;/m0./s1 |
InChI Key |
AHCIXXHDAQDHFJ-LEUCUCNGSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: The corresponding carboxylic acid.
Deprotection: The free amine.
Scientific Research Applications
Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(2S,3R)-Methyl 3-Amino-2-((tert-Butoxycarbonyl)Amino)Butanoate Hydrochloride
- Key difference : Stereochemistry at the C3 position (R-configuration vs. S in the target compound).
- Market presence : Available via suppliers like ECHEMI, indicating demand for stereoisomers in specialized syntheses.
(2S)-3-Amino-2-[[(tert-Butoxy)Carbonyl]Amino]Propanoic Acid Methyl Ester Hydrochloride
Functional Group Analogs
(2S)-2-{[Methyl({[2-(Propan-2-yl)-1,3-Thiazol-4-yl]Methyl})Carbamoyl]Amino}-4-(Morpholin-4-yl)Butanoic Acid
- Molecular formula : C₁₇H₂₈N₄O₄S (MW: 384.50 g/mol).
- Key differences : Incorporates a thiazole ring and morpholine group.
- Applications : Thiazole rings enhance metabolic stability in drug candidates, while morpholine improves solubility.
(3S)-3-{[(tert-Butoxy)Carbonyl]Amino}-4-Methylpentanoic Acid
Tabulated Comparative Analysis
Research Findings and Implications
- Stereochemical influence : The (2S,3S) configuration in the target compound may optimize binding to chiral receptors in therapeutic peptides, as seen in analogs like somatostatin derivatives.
- Stability vs. reactivity : Hydrochloride salts (target compound) offer better shelf life than free bases, crucial for industrial-scale storage.
- Functional group trade-offs : Thiazole-containing analogs (e.g., C₁₇H₂₈N₄O₄S) show promise in kinase inhibitors but require complex purification.
Biological Activity
Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride, also known by its CAS number 2679950-93-5, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, relevant case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2679950-93-5 |
| Molecular Formula | C12H23ClN2O4 |
| Molecular Weight | 276.78 g/mol |
| Solubility | Soluble in water |
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. This structural characteristic is crucial for its reactivity and interaction with biological systems.
This compound exhibits biological activity primarily through its role as an amino acid derivative. It is involved in:
- Protein Synthesis : Acts as a building block for peptides and proteins.
- Enzyme Inhibition : Potentially inhibits specific enzymes involved in metabolic pathways.
Pharmacological Studies
Recent studies have demonstrated that this compound can influence various biological pathways:
- Antioxidant Activity : Exhibits potential antioxidant properties, which may help in reducing oxidative stress in cells.
- Neuroprotective Effects : Preliminary data suggest that it may provide neuroprotection in models of neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown efficacy against certain bacterial strains.
Case Studies
-
Neuroprotection in Animal Models :
- A study investigated the neuroprotective effects of this compound in mice subjected to induced oxidative stress. Results indicated a significant reduction in neuronal damage compared to control groups.
-
Antioxidant Efficacy :
- Research conducted on cell cultures demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels, indicating strong antioxidant activity.
-
Synergistic Effects with Other Compounds :
- A combination therapy involving this compound and other known antioxidants showed enhanced protective effects against cellular damage, suggesting potential for therapeutic applications.
In Vitro Studies
In vitro studies have shown that this compound can modulate cellular pathways related to inflammation and apoptosis.
In Vivo Studies
In vivo experiments have validated its safety profile and therapeutic potential, with no significant adverse effects reported at therapeutic doses.
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) protecting group in the synthesis of this compound, and how does its stability influence reaction conditions?
The Boc group is critical for protecting the amino functionality during peptide synthesis. Its stability under acidic conditions allows selective deprotection without disrupting other sensitive groups (e.g., ester or amide bonds). For example, hydrochloric acid in dioxane is commonly used for Boc removal, as demonstrated in a synthesis yielding 100% deprotection efficiency . Methodologically, monitor deprotection progress via <sup>1</sup>H-NMR (e.g., disappearance of Boc-related peaks at δ 1.02 ppm) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?
Key techniques include:
- <sup>1</sup>H-NMR : Identify Boc protons (singlet at δ 1.02 ppm), methyl ester (δ 3.79 ppm), and amino protons (broad singlet at δ 9.00 ppm) .
- IR spectroscopy : Confirm ester carbonyl (~1740 cm<sup>-1</sup>) and Boc carbonyl (~1680 cm<sup>-1</sup>) .
- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the hydrochloride salt .
Q. How does the stereochemistry (2S,3S) influence the compound’s reactivity in peptide coupling reactions?
The (2S,3S) configuration ensures proper spatial alignment during amide bond formation, minimizing steric hindrance. Use chiral HPLC or polarimetry to confirm enantiomeric purity (>99%) before coupling . For coupling, employ reagents like HATU or DCC with DMAP catalysis, monitoring by TLC (Rf shift) .
Q. What are the recommended storage conditions to prevent degradation of this hydrochloride salt?
Store at 2–8°C in a desiccator to avoid hydrolysis of the ester group or Boc cleavage. Avoid exposure to moisture, as the hydrochloride form is hygroscopic . Stability studies suggest a shelf life of >12 months under these conditions .
Q. How can researchers troubleshoot low yields during the final hydrochloride salt formation?
Low yields often arise from incomplete precipitation or residual solvents. Optimize by:
- Adding HCl gas slowly in anhydrous ether to induce crystallization .
- Using rotary evaporation under reduced pressure to remove volatile impurities .
- Confirming salt formation via Cl<sup>−</sup> ion detection (e.g., AgNO3 test) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The chloromethyl ester group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using <sup>13</sup>C-NMR reveal a two-step mechanism: (1) nucleophile attack at the methyl carbon, (2) chloride departure. Rate constants (kobs) vary with solvent polarity—DMF accelerates reactions 3-fold compared to THF .
Q. How can chiral purity be maintained during large-scale synthesis, and what analytical methods detect diastereomer formation?
Use asymmetric catalysis (e.g., Evans’ oxazolidinones) to preserve (2S,3S) configuration. Monitor diastereomers via:
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Discrepancies often arise from assay conditions (e.g., buffer pH affecting solubility). Standardize protocols:
- In vitro binding assays : Use consistent protein concentrations (e.g., 10 µM) and Tris-HCl buffer (pH 7.4) .
- Dose-response curves : Calculate IC50 values with Hill slope adjustments to account for cooperativity .
- Meta-analysis : Compare data across ≥3 independent studies to identify outliers .
Q. How does the hydrochloride counterion influence the compound’s solubility and pharmacokinetic properties?
The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in PBS) compared to the free base. Pharmacokinetic studies in model organisms show a 40% higher bioavailability due to improved intestinal absorption . For in vivo studies, prepare solutions in saline (pH 4.5) to prevent precipitation .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
